![molecular formula C22H19N5O2S B2789312 N-(4-methoxyphenyl)-2-((7-(p-tolyl)pyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 1286713-12-9](/img/structure/B2789312.png)
N-(4-methoxyphenyl)-2-((7-(p-tolyl)pyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
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Description
Synthesis Analysis
The synthesis of this compound could potentially involve TBHP-mediated direct oxidative coupling of N-uracil amidines and methylarenes under metal-free conditions . This protocol is efficient and operationally simple, adaptable to a broad substrate scope, and has no need for stringent protection in the whole preparation process .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrimido[4,5-d]pyrimidine core, which is a bicyclic structure consisting of two fused six-membered rings, one of which is aromatic . The molecule also contains a methoxy group (-OCH3) and a tolyl group (a phenyl ring with a methyl substituent), both attached to the pyrimido[4,5-d]pyrimidine core.Chemical Reactions Analysis
The synthesis of this compound involves an efficient tandem oxidation–imination–cyclization process . The reaction is mediated by TBHP (tert-butyl hydroperoxide), which acts as an oxidizing agent .Safety and Hazards
The safety and hazards associated with this compound are not explicitly mentioned in the retrieved papers. As it is intended for research use only, it should be handled with appropriate safety measures in a laboratory setting.
Future Directions
The future directions for research on this compound could involve further exploration of its potential biological activities. Given the reported activities of similar compounds , it could be of interest to investigate its potential antimicrobial, anticancer, and antifungal effects. Additionally, the synthesis protocol could be further optimized or modified to improve efficiency or adaptability .
properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[2-(4-methylphenyl)pyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2S/c1-14-3-5-15(6-4-14)20-23-11-18-21(27-20)24-13-25-22(18)30-12-19(28)26-16-7-9-17(29-2)10-8-16/h3-11,13H,12H2,1-2H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUKZNKMKCVJRJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=C3C(=N2)N=CN=C3SCC(=O)NC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-((7-(p-tolyl)pyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide |
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